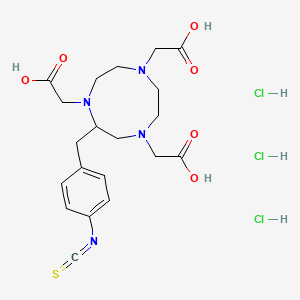
p-SCN-Bn-NOTA Trihydrochloride, Technical Grade
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-SCN-Bn-NOTA Trihydrochloride, Technical Grade: is a bifunctional chelating agent. It is a macrocyclic derivative of NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and is used primarily for tumor pre-targeting. This compound is known for its ability to conjugate with peptides and radionuclides, making it highly valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-SCN-Bn-NOTA Trihydrochloride involves the reaction of 2-S-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid with hydrochloric acid to form the trihydrochloride salt. The reaction typically occurs under controlled conditions to ensure the purity and stability of the final product .
Industrial Production Methods: Industrial production of p-SCN-Bn-NOTA Trihydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the compound meets technical grade standards .
Chemical Reactions Analysis
Types of Reactions: p-SCN-Bn-NOTA Trihydrochloride primarily undergoes substitution reactions due to the presence of the isothiocyanate group. This group can react with various nucleophiles, including amines and thiols, to form stable conjugates .
Common Reagents and Conditions:
Reagents: Common reagents include peptides, proteins, and other biomolecules with nucleophilic groups.
Major Products: The major products formed from these reactions are conjugates of p-SCN-Bn-NOTA with peptides or proteins, which can be used for further applications in imaging and therapy .
Scientific Research Applications
Chemistry: In chemistry, p-SCN-Bn-NOTA Trihydrochloride is used as a chelating agent to form stable complexes with metal ions. These complexes are valuable in various analytical techniques and catalysis .
Biology: In biological research, this compound is used to label biomolecules for imaging studies. It is particularly useful in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) due to its ability to form stable complexes with radionuclides .
Medicine: In medicine, p-SCN-Bn-NOTA Trihydrochloride is used for tumor pre-targeting. It can be conjugated with antibodies or peptides that specifically target tumor cells, allowing for precise delivery of therapeutic radionuclides .
Industry: In the industrial sector, this compound is used in the development of diagnostic and therapeutic agents. Its ability to form stable complexes with metal ions makes it valuable in the production of radiopharmaceuticals .
Mechanism of Action
The mechanism of action of p-SCN-Bn-NOTA Trihydrochloride involves its ability to chelate metal ions. The isothiocyanate group reacts with nucleophilic groups on biomolecules, forming stable conjugates. These conjugates can then bind to specific molecular targets, such as tumor cells, allowing for targeted imaging or therapy .
Comparison with Similar Compounds
- DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)
- TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid)
- NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid)
Comparison: Compared to these similar compounds, p-SCN-Bn-NOTA Trihydrochloride offers unique advantages due to its bifunctional nature. The presence of the isothiocyanate group allows for easy conjugation with biomolecules, making it highly versatile for various applications. Additionally, its macrocyclic structure provides enhanced stability for metal ion complexes, which is crucial for imaging and therapeutic applications .
Properties
Molecular Formula |
C20H29Cl3N4O6S |
|---|---|
Molecular Weight |
559.9 g/mol |
IUPAC Name |
2-[4,7-bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid;trihydrochloride |
InChI |
InChI=1S/C20H26N4O6S.3ClH/c25-18(26)11-22-5-6-23(12-19(27)28)10-17(24(8-7-22)13-20(29)30)9-15-1-3-16(4-2-15)21-14-31;;;/h1-4,17H,5-13H2,(H,25,26)(H,27,28)(H,29,30);3*1H |
InChI Key |
UJYWTIBZBSADFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


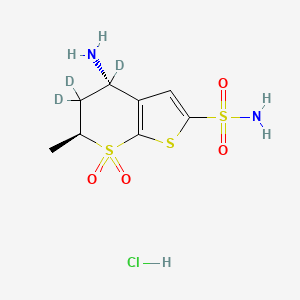
![N-(1-adamantylmethyl)-1-[[4-(hydroxycarbamoyl)-3-methoxyphenyl]methyl]indole-5-carboxamide](/img/structure/B12369535.png)

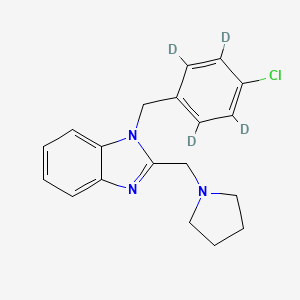
![6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid](/img/structure/B12369557.png)
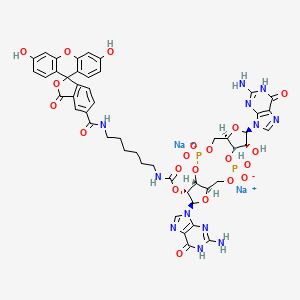
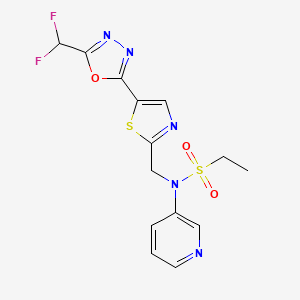
![(1S,12S,14R)-9-methoxy-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride](/img/structure/B12369571.png)
![N'-[2-(3,4-dichlorophenyl)ethyl]-N-[4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butyl]butanediamide](/img/structure/B12369572.png)
![1-[(3S,5S,8S,9S,10S,11S,12S,13S,14R,17S)-3-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,11,12,14-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12369580.png)

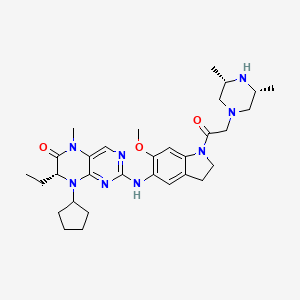
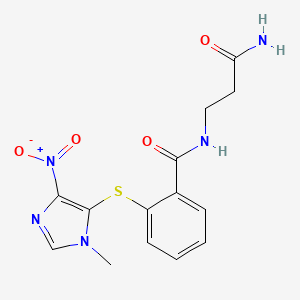
![Acetic acid;(6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12369607.png)
